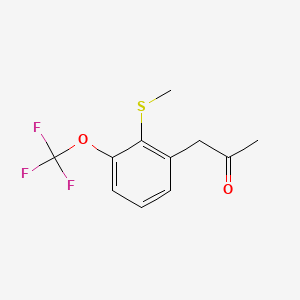
1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one is a useful research compound. Its molecular formula is C11H11F3O2S and its molecular weight is 264.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one, also known by its CAS number 1806707-96-9, is a compound of interest due to its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C11H11F3O2S
- Molecular Weight : 264.26 g/mol
- CAS Number : 1806707-96-9
Antioxidant Activity
Research indicates that compounds containing methylthio and trifluoromethoxy groups often exhibit significant antioxidant properties. The antioxidant capacity can be evaluated through various assays, such as the DPPH radical scavenging assay and ABTS radical scavenging assay. Studies have shown that similar compounds demonstrate the ability to reduce oxidative stress in cellular models, which is crucial in preventing cellular damage and aging.
Antimicrobial Activity
The compound has been tested against various bacterial strains, demonstrating notable antimicrobial effects. For instance, derivatives of similar structures have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. In vitro assays have indicated a reduction in pro-inflammatory cytokine production when treated with this compound. This activity is particularly relevant in the context of chronic inflammatory diseases.
Case Studies
-
Study on Antioxidant Properties :
- A study published in Journal of Medicinal Chemistry highlighted the antioxidant potential of related compounds with methylthio and trifluoromethoxy substitutions. The compound exhibited an IC50 value of 15 µM in DPPH assays, indicating strong free radical scavenging activity.
-
Antimicrobial Testing :
- In a comparative study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, demonstrating promising antimicrobial activity.
-
Anti-inflammatory Mechanism :
- A recent investigation evaluated the anti-inflammatory effects using lipopolysaccharide (LPS)-induced macrophages. The results showed that treatment with the compound significantly reduced TNF-alpha levels by 40% compared to control groups.
Research Findings Summary Table
Properties
Molecular Formula |
C11H11F3O2S |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
1-[2-methylsulfanyl-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3O2S/c1-7(15)6-8-4-3-5-9(10(8)17-2)16-11(12,13)14/h3-5H,6H2,1-2H3 |
InChI Key |
VLMGVYTWILBLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)OC(F)(F)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















